Cas no 2137851-75-1 (1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-)

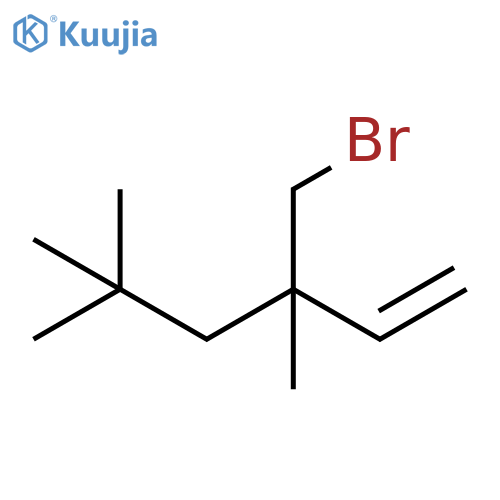

2137851-75-1 structure

商品名:1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-

CAS番号:2137851-75-1

MF:C10H19Br

メガワット:219.161862611771

CID:5287606

1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- 化学的及び物理的性質

名前と識別子

-

- 1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-

-

- インチ: 1S/C10H19Br/c1-6-10(5,8-11)7-9(2,3)4/h6H,1,7-8H2,2-5H3

- InChIKey: DKJVRWSSKYUHHI-UHFFFAOYSA-N

- ほほえんだ: C=CC(CBr)(C)CC(C)(C)C

1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-678943-0.05g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 0.05g |

$1224.0 | 2023-03-11 | ||

| Enamine | EN300-678943-1.0g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-678943-2.5g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 2.5g |

$2856.0 | 2023-03-11 | ||

| Enamine | EN300-678943-0.25g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 0.25g |

$1341.0 | 2023-03-11 | ||

| Enamine | EN300-678943-0.1g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 0.1g |

$1283.0 | 2023-03-11 | ||

| Enamine | EN300-678943-0.5g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 0.5g |

$1399.0 | 2023-03-11 | ||

| Enamine | EN300-678943-10.0g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 10.0g |

$6266.0 | 2023-03-11 | ||

| Enamine | EN300-678943-5.0g |

3-(bromomethyl)-3,5,5-trimethylhex-1-ene |

2137851-75-1 | 5.0g |

$4226.0 | 2023-03-11 |

1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl- 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2137851-75-1 (1-Hexene, 3-(bromomethyl)-3,5,5-trimethyl-) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬